Ethyl 2-((5-amino-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate
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Overview
Description
Ethyl 2-((5-amino-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is a heterocyclic compound that features a triazole ring Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-amino-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate typically involves the reaction of ethyl bromoacetate with 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent recovery and recycling processes are often employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-amino-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to other heterocyclic structures.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl 2-((5-amino-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-((5-amino-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s antimicrobial, antifungal, and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminothiazole-4-acetate: Another heterocyclic compound with similar biological activities.
5-amino-1H-1,2,4-triazole-3-thiol: A precursor in the synthesis of Ethyl 2-((5-amino-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate.
1,2,4-triazole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound for research and development in various scientific fields .
Biological Activity
Ethyl 2-((5-amino-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is a compound of considerable interest in medicinal chemistry due to its unique structural features and promising biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound possesses the following molecular characteristics:
- Molecular Formula : C7H12N4O2S
- Molecular Weight : 216.26 g/mol
The compound features an ethyl acetate moiety linked to a thioether and a 4-methyl-4H-1,2,4-triazole ring, making it a versatile building block in organic synthesis with potential therapeutic applications .
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial efficacy against various pathogens. Notably, studies have shown that triazole derivatives can outperform traditional antibiotics in certain cases. For example, triazole-thione hybrids demonstrated higher potency against Methicillin-resistant Staphylococcus aureus (MRSA) compared to established antibiotics like vancomycin .
Compound | MIC (μM) | Target Pathogen |
---|---|---|
This compound | TBD | TBD |
Triazole-thione hybrid | 0.046 - 3.11 | MRSA |
Vancomycin | 0.68 | MRSA |
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. Studies suggest that triazole derivatives can act as effective scavengers of free radicals, contributing to their protective effects against oxidative stress .
Compound | IC50 (μg/mL) | Activity Type |
---|---|---|
This compound | TBD | Antioxidant |
Gallic Acid | 1.2 | Antioxidant |
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the amino group and the thioether linkage are crucial for its interaction with biological targets. SAR studies on related compounds indicate that modifications in these regions can significantly influence their pharmacological profiles .
Case Studies and Research Findings
Several studies highlight the therapeutic potential of triazole derivatives, including this compound:
- Antibacterial Studies : In vitro assays demonstrated that triazole derivatives exhibit potent activity against both drug-sensitive and drug-resistant strains of bacteria. The mechanism appears to involve inhibition of key bacterial enzymes .
- Molecular Docking Studies : Computational analyses have shown strong binding affinities of triazole derivatives to target enzymes involved in bacterial metabolism. These findings support the hypothesis that these compounds could serve as lead candidates for new antibiotic therapies .
- Comparative Analysis : When compared to structurally similar compounds such as ethyl 5-benzyltriazoles and thiadiazole derivatives, this compound demonstrates unique activity profiles due to its specific functional groups .
Properties
IUPAC Name |
ethyl 2-[(5-amino-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2S/c1-3-13-5(12)4-14-7-10-9-6(8)11(7)2/h3-4H2,1-2H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOZYSLNLBJQQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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